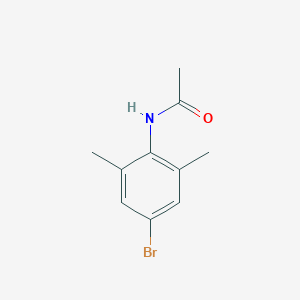

N-(4-bromo-2,6-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

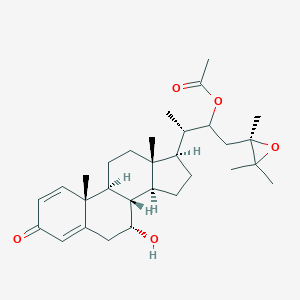

The compound "N-(4-bromo-2,6-dimethylphenyl)acetamide" is not directly studied in the provided papers. However, similar compounds with structural variations have been investigated, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, studies on N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide have been conducted, which share the dimethylphenyl motif and an acetamide group . Additionally, research on compounds like 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide provides information on the influence of bromine substituents on the phenyl ring, which is relevant to the target compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of appropriate phenyl derivatives with chloroacetamide or other acylating agents. For example, the synthesis of various acetamide derivatives has been reported, where different substituents on the phenyl ring and the acetamide nitrogen have been introduced to study their effects on biological activity and molecular conformation . These methods could potentially be adapted for the synthesis of "N-(4-bromo-2,6-dimethylphenyl)acetamide" by choosing the correct starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by X-ray crystallography, which provides detailed information about bond lengths, angles, and conformation. For instance, the crystal structure of a related compound, N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide, shows that the molecules are linked through N—H⋯O hydrogen bonds . Similarly, the dihedral angle between the phenyl rings and the acetamide group has been reported for various acetamide derivatives, which can influence the overall molecular geometry .

Chemical Reactions Analysis

Acetamide derivatives can undergo a variety of chemical reactions, including substitution and addition reactions. For example, N-bromoacetamide has been used to introduce bromine atoms into other molecules, demonstrating its reactivity as an electrophilic bromine source . Additionally, the presence of the acetamide group can influence the reactivity of the phenyl ring, as seen in the bromolactonisation of unsaturated carboxylic acids catalyzed by dimethylacetamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents like bromine and methyl groups can affect properties such as melting point, solubility, and reactivity. The intermolecular hydrogen bonding observed in crystal structures suggests that these compounds may have higher melting points and boiling points compared to their non-hydrogen-bonded counterparts . The electronic properties, such as frontier molecular orbital energies, can be studied using quantum chemical methods, which provide insights into the compound's reactivity and stability .

Scientific Research Applications

Chemical and Biological Interactions

One strand of research investigates the broader family of acetamides, including N-(4-bromo-2,6-dimethylphenyl)acetamide, for their biological activities and toxicological profiles. Acetamides, owing to their structural diversity, have been studied for their potential biological effects and environmental toxicology. Kennedy (2001) provides a comprehensive review on acetamides, highlighting their commercial importance and the biological responses associated with their exposure, which may offer insights into the specific acetamide of interest here (Kennedy, 2001).

Environmental Presence and Impact

The presence of brominated flame retardants (BFRs) and their environmental fate have been subjects of increasing scrutiny. Studies have documented the occurrence and impact of novel BFRs, including those structurally related to N-(4-bromo-2,6-dimethylphenyl)acetamide, in various ecosystems. Zuiderveen et al. (2020) discuss the environmental accumulation of NBFRs, shedding light on the need for comprehensive monitoring and evaluation of their environmental and health implications (Zuiderveen, Slootweg, & de Boer, 2020).

Synthesis and Organic Chemistry Applications

The compound's relevance in synthetic organic chemistry is highlighted through its potential role in the development of new synthetic methods or materials. Kondo and Murakami (2001) describe the utility of N-Ar axis-based synthetic organic chemistry, potentially applicable to compounds like N-(4-bromo-2,6-dimethylphenyl)acetamide, emphasizing its role in developing chemoselective acylation reagents and elucidating the mechanism of chiral axis formation (Kondo & Murakami, 2001).

Antituberculosis Activity

The antituberculosis activity of organotin complexes, possibly including derivatives of N-(4-bromo-2,6-dimethylphenyl)acetamide, has been examined. Iqbal, Ali, and Shahzadi (2015) review the antituberculosis potential of organotin(IV) complexes, suggesting the structural diversity of these compounds could influence their biological activity, including interactions with N-(4-bromo-2,6-dimethylphenyl)acetamide derivatives (Iqbal, Ali, & Shahzadi, 2015).

properties

IUPAC Name |

N-(4-bromo-2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-6-4-9(11)5-7(2)10(6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYWLULGRRSFLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

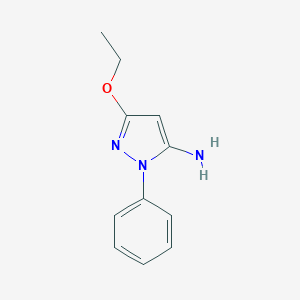

CC1=CC(=CC(=C1NC(=O)C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358201 |

Source

|

| Record name | 4-Bromo-2,6-dimethyl-N-acetylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2,6-dimethylphenyl)acetamide | |

CAS RN |

119416-26-1 |

Source

|

| Record name | 4-Bromo-2,6-dimethyl-N-acetylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)

![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)